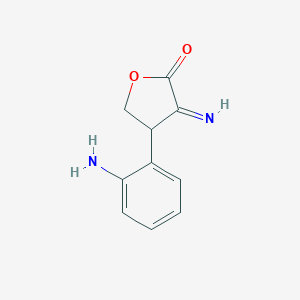
4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone, also known as ADIF, is a synthetic compound that has been widely studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to downregulate the expression of several oncogenes and upregulate the expression of tumor suppressor genes.
In neuroprotection, 4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone has been shown to activate the Nrf2-ARE pathway, which is a key regulator of antioxidant and anti-inflammatory responses. It has also been found to reduce the expression of pro-inflammatory cytokines and increase the levels of neurotrophic factors, which promote neuronal survival and growth.
Biochemical and Physiological Effects
4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone has been shown to have several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the modulation of oxidative stress and inflammation. It has also been found to improve mitochondrial function and energy metabolism, which are crucial for cellular homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone is its broad range of potential applications in various fields. It has also been shown to have low toxicity and good bioavailability, which are important factors for drug development. However, one of the limitations of 4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its safety and efficacy in clinical trials. It is also important to investigate the potential use of 4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone in combination with other drugs or therapies for synergistic effects. Additionally, further research is needed to explore the potential use of 4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone in other fields such as agriculture and food preservation.
Méthodes De Synthèse
4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone can be synthesized through a multistep process involving the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by reduction and cyclization. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and antimicrobial activity. In cancer research, 4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to enhance the efficacy of chemotherapy drugs by increasing their uptake and reducing drug resistance.
In neuroprotection, 4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone has been shown to protect neurons against oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been found to improve cognitive function and memory in animal models.
4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone has also demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It has been suggested that 4-(2-aminophenyl)-3-iminodihydro-2(3H)-furanone could be used as an alternative to traditional antibiotics, which are becoming increasingly ineffective due to the emergence of antibiotic-resistant strains.
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
4-(2-aminophenyl)-3-iminooxolan-2-one |
InChI |
InChI=1S/C10H10N2O2/c11-8-4-2-1-3-6(8)7-5-14-10(13)9(7)12/h1-4,7,12H,5,11H2 |
Clé InChI |
XXFOWDYSGUHTLG-UHFFFAOYSA-N |
SMILES |
C1C(C(=N)C(=O)O1)C2=CC=CC=C2N |
SMILES canonique |
C1C(C(=N)C(=O)O1)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(4-fluorophenyl)-2-oxoethyl]-3,4-dimethyl-2-(4-methylphenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292283.png)
![2-[2-(4-ethoxyphenyl)-7-oxo-3,4-diphenyl-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B292288.png)
![2-(4-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl ethyl ether](/img/structure/B292289.png)
![7-ethoxy-2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292290.png)
![7-ethoxy-2-(4-ethoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292292.png)
![7-ethoxy-2-(2-fluorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292293.png)
![ethyl 4-[7-(4-morpholinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether](/img/structure/B292295.png)
![2-(3-chlorophenyl)-3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292296.png)
![2-(2-fluorophenyl)-3,4-dimethyl-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292297.png)
![3-[3,4-diphenyl-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl methyl ether](/img/structure/B292298.png)
![2-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292301.png)
![3,4-dimethyl-2-(4-methylphenyl)-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292302.png)
![7-chloro-2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292303.png)
![7-[(4-chlorobenzyl)sulfanyl]-3,4-dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292304.png)